molecular formula C13H10ClFN2O B14893269 5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide

5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B14893269
M. Wt: 264.68 g/mol
InChI Key: DTQHXKYSUWTXIJ-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide is a benzamide derivative featuring a chloro substituent at position 5 and a fluoro substituent at position 2 on the benzene ring, coupled with a 4-methylpyridin-2-yl group as the N-substituent. The synthesis of such derivatives typically involves reactions between substituted 2-aminopyridines and acylating agents or nitrostyrenes under catalytic conditions, as demonstrated in analogous syntheses (e.g., N-(4-methylpyridin-2-yl)benzamide achieved a 78% yield using trans-β-nitrostyrene and 4-methyl-2-aminopyridine) . The electron-withdrawing chloro and fluoro groups on the benzamide core may enhance metabolic stability and target binding, while the 4-methylpyridine moiety could improve lipophilicity and membrane permeability .

Properties

Molecular Formula

C13H10ClFN2O

Molecular Weight

264.68 g/mol

IUPAC Name

5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H10ClFN2O/c1-8-4-5-16-12(6-8)17-13(18)10-7-9(14)2-3-11(10)15/h2-7H,1H3,(H,16,17,18)

InChI Key

DTQHXKYSUWTXIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(C=CC(=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-4-methylpyridine and 5-chlorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-fluoro-4-methylpyridine is reacted with 5-chlorobenzoyl chloride in the presence of the base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in biological research to study its effects on various cellular processes and pathways.

    Industrial Applications: The compound is explored for its potential use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and biological data for 5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide and related compounds:

Compound Name Substituents (Benzamide/Pyridine) Synthesis Yield Biological Activity Key Structural Features
This compound Benzamide: 5-Cl, 2-F; Pyridine: 4-Me Not reported Inferred antibacterial activity Electron-withdrawing groups enhance stability
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Thiophene instead of benzamide; Pyridine: 4-Me Not reported Effective against S. aureus, K. pneumoniae Heterocyclic thiophene core alters specificity
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide Thiourea linkage; Benzamide: 2-Me Moderate Potential antibacterial (MIC studies needed) Sulfur atom enables unique binding interactions
5-Chloro-2-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide Benzamide: 5-Cl, 2-F; N-substituent: phenolic Not reported Not reported Polar groups may improve solubility
5-Chloro-N-(5-chloropyridin-2-yl)-2-{[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino}-3-methoxybenzamide Benzamide: 5-Cl, 3-OMe; Pyridine: 5-Cl; Additional carbamimidoyl group Not reported Not reported Increased complexity impacts bioavailability

Detailed Research Findings

Solubility and Pharmacokinetic Considerations

  • Polar Substituents : Compounds like 5-chloro-2-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide incorporate hydroxy and methoxy groups, which may enhance aqueous solubility but reduce membrane permeability compared to methylpyridine derivatives .

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